molecular formula C7H8O2 B057675 Orcinol CAS No. 504-15-4

Orcinol

Cat. No. B057675
CAS RN: 504-15-4
M. Wt: 124.14 g/mol
InChI Key: OIPPWFOQEKKFEE-UHFFFAOYSA-N
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Description

Orcinol, also known as 5-methylresorcinol, is a compound that has been detected in various higher plants and has applications in different scientific fields. It is notable for its presence in the family Ericaceae and its involvement in various chemical reactions and processes (Harborne & Williams, 1969).

Synthesis Analysis

The synthesis of Orcinol can be achieved using 3-methyl-4-chlorophenol as a starting material, leading to the production of orcinol with high purity under specific reaction conditions. This method provides a high yield and uses easily accessible and affordable starting materials (Hu Wei-xiao, 2004).

Molecular Structure Analysis

Orcinol's structure can form the basis of various polymorphs, pseudopolymorphs, and co-crystals. The molecule's structural landscape is significantly influenced by the choice of co-formers and crystallization conditions, which affect the molecule's OH group conformations (Mukherjee, Grobelny, Thakur, & Desiraju, 2011).

Chemical Reactions and Properties

Orcinol participates in various chemical reactions, including aqueous chlorination, leading to a range of reaction products and intermediates. These include chlorinated orcinols and other complex compounds, indicating the molecule's reactivity in different chemical environments (Tretyakova, Lebedev, & Petrosyan, 1994).

Physical Properties Analysis

The physical properties of orcinol, especially in relation to other substances, are crucial in various applications. For instance, orcinol's interaction with poly(ethylene oxide) significantly alters the physical properties of the resulting system, influencing its crystalline and supermolecular spherulitic structure (Skazka et al., 1986).

Chemical Properties Analysis

Orcinol exhibits various chemical properties, including its ability to form prenylated derivatives with significant biological activities. These derivatives have been shown to inhibit histamine release, demonstrating the compound's potential in medicinal and biochemical applications (Iwata, Wang, Yao, & Kitanaka, 2004).

Scientific Research Applications

  • Medicinal Properties : Orcinol-β-D-glucoside, a major compound in Curculigo orchioides, exhibits antioxidant, immunomodulatory, antiosteoporosis, stress relief, and antidepressant properties. This discovery supports the potential medicinal applications of orcinol in various therapies (Pham et al., 2022).

  • Anticancer Activity : Research has highlighted orcinol's efficacy in inhibiting cell proliferation and inducing apoptosis in human colorectal cancer cells, suggesting its potential as a cancer treatment agent (Yanık & ATEŞ, 2023).

  • Skin Whitening : Orcinol was found to inhibit melanogenesis in B16F10 murine melanoma cells by modulating the MAPK/ERK signaling pathway, indicating its potential use in cosmetic applications for skin whitening (Yu et al., 2023).

  • Antidepressant Effects : Studies have demonstrated that orcinol glucoside can alleviate depression-like behavior in rats and mice, pointing to its possible use in treating mental health disorders (Ge et al., 2014); (Li et al., 2021).

  • Pharmacokinetics : Research on orcinol glucoside's pharmacokinetics after administration has implications for its clinical applications, suggesting the potential for developing it into therapeutic agents (Lv et al., 2019).

  • Anxiolytic Effects : Orcinol and its derivatives have been shown to exhibit anxiolytic effects without sedative side effects in mice, highlighting their potential for anxiety treatment (Wang et al., 2015).

  • Environmental Impact : Studies have explored the energetic consequences of orcinol ingestion by sheep, shedding light on its impact on wildlife and ecological systems (Iason & Murray, 1996).

Safety And Hazards

Orcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Orcinol glucoside (OG) may be a promising candidate drug for the treatment of bone disorders related to aging and oxidative stress, especially senile osteoporosis . The current study provides convincing evidence that OG may be a promising candidate drug for the treatment of bone disorders related with aging and oxidative stress, especially senile osteoporosis in the future .

properties

IUPAC Name

5-methylbenzene-1,3-diol
Source PubChem
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InChI

InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPPWFOQEKKFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID2060123
Record name 1,3-Dihydroxy-5-methylbenzene
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Molecular Weight

124.14 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Orcinol
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Vapor Pressure

0.0028 [mmHg]
Record name Orcinol
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Product Name

Orcinol

CAS RN

504-15-4
Record name Orcinol
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Record name 1,3-Benzenediol, 5-methyl-
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Record name 1,3-Dihydroxy-5-methylbenzene
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Record name 5-methylresorcinol
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Record name ORCINOL
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Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (35 g) was added to 1,3-dimethoxy-5-benzoyl chloride (100 g) to obtain 1,3-dimethoxy-methylphenone in a yield of 45%. Then, the reduction was conducted by adding water (300 cc), concentrated hydrochloric acid (300 cc) and 1,3-dimethoxy-methylphenone (100 g) to zinc amalgam obtained from zinc (400 g) and mercuric chloride (20 g). Further, concentrated hydrochloric acid (10 to 15 cc) was added every one hour. After the completion of the reaction, the reaction solution was cooled and saturated with sodium chloride, and then extracted with ether to obtain 40 g of 1,3-dimethoxy-5-methylbenzene. Hydrogen iodide was added to the resulting 1,3-dimethoxy-5-methylbenzene and stirred at 115° to 125° C. for 3 hours under nitrogen atmosphere. After cooling, the product was extracted with methylene chloride to obtain 30 g of 5-methylresorcinol.
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Synthesis routes and methods II

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,200
Citations
J Hladyszowski, L Zubik, A Kozubek - Free radical research, 1998 - Taylor & Francis
Resorcinols (pentadecylresorcinol, olivetol, orcinol and resorcinol) exhibit antioxidant properties in liposomal systems. Antioxidant potency depends on the length of the alkyl chain. …
Number of citations: 61 www.tandfonline.com
E Vasseur - Acta chem. scand, 1948 - actachemscand.org
… of orcinol in 20 per cent sulphuric acid (by volume) from crystallising, a 1 per cent orcinol solution in the same strength of acid was used (Rimington 3 employed a 1.6 per cent orcinol …
Number of citations: 136 actachemscand.org
H Yang, I Gladich, A Boucly, L Artiglia… - Environmental Science …, 2022 - pubs.rsc.org
Resorcinol and orcinol are simple members of the family of phenolic compounds present in particulate matter in the atmosphere; they are amphiphilic in nature and thus surface active …
Number of citations: 1 pubs.rsc.org
A Mukherjee, P Grobelny, TS Thakur… - Crystal growth & …, 2011 - ACS Publications
An extensive search of the structural landscape of orcinol, … orcinol–N-base co-crystals and their hydrates. In these several structural variations, the OH group conformations in the orcinol …
Number of citations: 100 pubs.acs.org
Y Murakami, A Kawata, S Ito, T Katayama, S Fujisawa - in vivo, 2015 - iv.iiarjournals.org
… resveratrol and its related compounds, orcinol and 4-allylphenol. Materials … orcinol > 4-allylphenol. The cytotoxicity of the compounds was in the order 4-allylphenol > resveratrol > orcinol…
Number of citations: 28 iv.iiarjournals.org
X Wang, G Li, P Li, L Huang, J Huang… - Pharmaceutical …, 2015 - Taylor & Francis
Context: Anxiety is a common psychological disorder, often occurring in combination with depression, but therapeutic drugs with high efficacy and safety are lacking. Orcinol glucoside (…
Number of citations: 22 www.tandfonline.com
PJ Chapman, DW Ribbons - Journal of Bacteriology, 1976 - Am Soc Microbiol
… orcinol (3,5-dihydroxytoluene) as the sole source of carbon. Experiments with cell suspensions and cell extracts indicate that orcinol … of pyruvate per mol of orcinol as shown: orcinol -+ 2,…
Number of citations: 53 journals.asm.org
JF Ge, WC Gao, WM Cheng, WL Lu, J Tang… - European …, 2014 - Elsevier
This study focused on the antidepressant potential of orcinol glucoside (OG) and its possible mechanisms of action. We established a depressed rat model using 3 consecutive weeks of …
Number of citations: 60 www.sciencedirect.com
P Papadopoulou, O Tzakou, C Vagias, P Kefalas… - Molecules, 2007 - mdpi.com
… In the present investigation we report the isolation of nine metabolites belonging to the β-orcinol depsides and depsidones chemical class from the CH 2 Cl 2 -MeOH extract of H. …
Number of citations: 45 www.mdpi.com
CL Yu, H Wu, YP Chen, F Chen… - Natural Product …, 2023 - journals.sagepub.com
… Although orcinol has antioxidant and tyrosinase inhibitory … orcinol to identify the signaling pathways that regulate melanogenesis. Moreover, we discussed the inhibitory effect of orcinol …
Number of citations: 2 journals.sagepub.com

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